An In-depth Technical Guide to 4,5-Dimethyloxazole: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 4,5-Dimethyloxazole: Structure, Properties, and Synthetic Utility
This technical guide provides a comprehensive overview of 4,5-dimethyloxazole, a key heterocyclic scaffold of interest to researchers, medicinal chemists, and professionals in drug development. This document delves into its core chemical properties, molecular structure, spectroscopic signature, reactivity, and synthetic methodologies, offering field-proven insights into its practical application.
Introduction and Significance
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] 4,5-Dimethyloxazole (CAS No. 20662-83-3) is a member of the 4,5-disubstituted oxazole family, which serves as a valuable building block in organic synthesis. Its unique electronic and structural features make it a versatile precursor for more complex molecular architectures. Understanding its fundamental chemical properties and reactivity is crucial for its effective utilization in the design and synthesis of novel bioactive molecules.
Molecular Structure and Spectroscopic Characterization
The structural framework of 4,5-dimethyloxazole consists of a planar, aromatic 1,3-oxazole ring with methyl substituents at the C4 and C5 positions. The aromaticity arises from the delocalization of six π-electrons over the five-membered ring. The presence of the electronegative oxygen and nitrogen atoms significantly influences the electron density distribution within the ring.
Caption: Molecular structure of 4,5-Dimethyloxazole.
Predicted ¹H and ¹³C NMR Spectroscopy
¹H NMR (Predicted):
-
C2-H: This lone proton on the oxazole ring is expected to appear as a singlet in the downfield region, typically around δ 7.5-8.0 ppm . Its deshielded nature is due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
-
C4-CH₃ and C5-CH₃: The two methyl groups are in slightly different chemical environments. They are expected to appear as two distinct singlets, likely in the range of δ 2.1-2.4 ppm .
¹³C NMR (Predicted):
-
C2: This carbon, bonded to both heteroatoms, will be the most deshielded of the ring carbons, with a predicted chemical shift around δ 150-155 ppm .
-
C4 and C5: These olefinic carbons are part of the aromatic system and are substituted with methyl groups. Their resonances are expected in the region of δ 125-140 ppm .
-
C4-CH₃ and C5-CH₃: The methyl carbons are anticipated to have chemical shifts in the aliphatic region, typically around δ 10-15 ppm .
Table 1: Predicted NMR Spectroscopic Data for 4,5-Dimethyloxazole (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2-H | 7.5 - 8.0 (s, 1H) | 150 - 155 |
| C4-CH₃ | 2.1 - 2.4 (s, 3H) | 10 - 15 |
| C5-CH₃ | 2.1 - 2.4 (s, 3H) | 10 - 15 |
| C4 | - | 125 - 140 |
| C5 | - | 125 - 140 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum of 4,5-dimethyloxazole is expected to exhibit characteristic peaks corresponding to the vibrations of its functional groups.
-
C-H stretching (aromatic): A weak to medium absorption is expected above 3000 cm⁻¹, corresponding to the C2-H stretch.
-
C-H stretching (aliphatic): Strong absorptions are anticipated in the 2850-3000 cm⁻¹ region due to the C-H stretching of the two methyl groups.
-
C=N and C=C stretching: The aromatic ring stretching vibrations will likely appear as a series of absorptions in the 1450-1650 cm⁻¹ region.
-
C-O-C stretching: A strong band characteristic of the ether-like C-O-C stretch within the ring is expected in the 1000-1250 cm⁻¹ range.
Physicochemical Properties
The physical and chemical properties of 4,5-dimethyloxazole are summarized in the table below, compiled from various chemical databases.[4][5][6]
Table 2: Physicochemical Properties of 4,5-Dimethyloxazole
| Property | Value |
| CAS Number | 20662-83-3 |
| Molecular Formula | C₅H₇NO[6] |
| Molecular Weight | 97.12 g/mol [6] |
| Appearance | Colorless to pale yellow liquid[7] |
| Boiling Point | 117-118 °C at 760 mmHg (est.)[7] |
| Solubility | Soluble in water (9083 mg/L @ 25 °C, est.)[7] |
| logP (o/w) | 0.626 (est.)[7] |
Chemical Reactivity and Synthetic Transformations
The reactivity of the oxazole ring is complex, exhibiting characteristics of both aromatic and diene systems. The electron-donating methyl groups at C4 and C5 increase the electron density of the ring compared to the parent oxazole, influencing its reactivity.
Electrophilic Substitution
The oxazole ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution.[8] However, the presence of two electron-donating methyl groups at C4 and C5 provides some activation. Theoretical considerations suggest that any electrophilic attack would be directed to the C2 position, which is the most electron-deficient and thus most susceptible to deprotonation prior to reaction with an electrophile, or potentially at the C5 position, which is activated by the adjacent methyl group and the ring oxygen.[8]
Deprotonation and Functionalization
A more reliable method for functionalizing the oxazole ring is through deprotonation with a strong base (e.g., n-butyllithium) followed by quenching with an electrophile. The C2 proton is the most acidic due to the inductive effects of the adjacent oxygen and nitrogen atoms. Deprotonation at this position generates a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various substituents at the C2 position.
Caption: General workflow for C2-functionalization via deprotonation.
Cycloaddition Reactions
The oxazole ring can act as a diene in [4+2] Diels-Alder cycloadditions, providing a powerful route to substituted pyridines.[9][10] The reaction typically requires an electron-deficient dienophile and often elevated temperatures. The initial cycloadduct undergoes a retro-Diels-Alder reaction, losing water (from the oxygen bridge) to form the aromatic pyridine ring. The electron-donating methyl groups on 4,5-dimethyloxazole are expected to increase the HOMO energy of the diene system, potentially enhancing its reactivity towards electron-poor dienophiles.[11]
Synthetic Methodologies
Several classical and modern methods are available for the synthesis of the oxazole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[12] For 4,5-disubstituted oxazoles, a one-pot modification has been developed that utilizes an aliphatic halide, an aldehyde, and TosMIC, often in an ionic liquid as a green solvent.[13][14] This approach combines the alkylation of TosMIC and the subsequent cyclocondensation into a single, efficient operation.
Caption: Workflow for the one-pot Van Leusen oxazole synthesis.
Representative Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazoles Adapted from Wu et al., Synlett, 2009.[13]
-
To a stirred solution of tosylmethyl isocyanide (TosMIC) (1.2 mmol) and an aliphatic halide (1.0 mmol) in an ionic liquid such as [bmim]Br (2 mL), add potassium carbonate (K₂CO₃) (3.0 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for the in-situ formation of the α-alkylated TosMIC intermediate.
-
Add the desired aldehyde (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product from the ionic liquid using an organic solvent (e.g., diethyl ether, 3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to afford the pure 4,5-disubstituted oxazole.
Causality Note: The use of an ionic liquid provides a polar medium that facilitates the reaction while being non-volatile and recyclable. Potassium carbonate is a sufficiently strong base to deprotonate TosMIC without causing significant side reactions.[13] This one-pot procedure is highly efficient as it avoids the isolation of the often-unstable alkylated TosMIC intermediate.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone using a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid). For the synthesis of 4,5-dimethyloxazole, the required precursor would be N-(1-methyl-2-oxopropyl)formamide. This precursor can be prepared from 3-amino-2-butanone and a formylating agent.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples detailing the use of 4,5-dimethyloxazole as a direct building block in marketed drugs are not prominent in the literature, the 4,5-dialkyloxazole scaffold is a key feature in various biologically active compounds. The oxazole ring acts as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. Its rigid, planar structure provides a well-defined scaffold for orienting substituents to interact with biological targets such as enzymes and receptors.[1] Research has shown that dietary and microbial oxazoles can modulate aryl hydrocarbon receptor (AhR) responses, which play a role in intestinal inflammation, highlighting the biological relevance of this chemical class.[15]
Safety and Handling
4,5-Dimethyloxazole is classified as a flammable liquid and is harmful if swallowed. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[6] Standard laboratory safety precautions should be employed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
Conclusion
4,5-Dimethyloxazole is a synthetically valuable building block with a rich and nuanced chemical reactivity. Its structure and properties make it an important starting material for the synthesis of more complex heterocyclic systems, particularly substituted pyridines via Diels-Alder chemistry. While direct electrophilic substitution is challenging, functionalization via deprotonation at the C2 position provides a reliable route for molecular elaboration. The continued development of efficient synthetic methods, such as the one-pot Van Leusen synthesis, further enhances its utility for researchers in organic synthesis and medicinal chemistry. This guide provides a foundational understanding to enable the effective application of 4,5-dimethyloxazole in the pursuit of novel chemical entities.
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